2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound featuring a pyrazole ring substituted with a cyclopropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropyl and thiophene groups. The final step involves the addition of an ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and controlled temperature environments to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a different position of the thiophene ring.
2-(5-cyclopropyl-3-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl group, thiophene ring, and pyrazole ring provides a distinct set of properties not found in other similar compounds.
Properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-5-4-14-12(9-1-2-9)7-11(13-14)10-3-6-16-8-10/h3,6-9,15H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWBEYOYLSEXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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